![molecular formula C26H18ClNO2 B2473388 N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313274-81-6](/img/structure/B2473388.png)
N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide” is complex. The compound has a linear formula of C20H13Cl2NO2 . The ChemSpider ID for this compound is 74519 .Scientific Research Applications
Antimicrobial Activity
BCBC has been investigated for its antimicrobial potential. Researchers synthesized novel derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The synthesized compounds were characterized through various techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopy. In silico studies further explored their antimicrobial effects .
Antibiofilm Properties
BCBC derivatives have shown promise in combating Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections. Their ability to disrupt biofilms makes them valuable candidates for developing novel antimicrobial agents .
Antioxidant Activity
Researchers evaluated BCBC derivatives for antioxidant effects using DPPH, ABTS, and ferric reducing power assays. These compounds demonstrated significant antioxidant potential, which could be harnessed for various applications in oxidative stress management .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. BCBC derivatives exhibited low toxicity, making them safer candidates for further development .
Drug Design and Scaffold Exploration
BCBC’s diphenyl sulfone scaffold opens avenues for drug design. Researchers explored its potential as a building block for novel pharmaceuticals, emphasizing its structural versatility and potential therapeutic applications .
Alternative Toxicity Testing
The study also highlights the use of alternative toxicity testing methods, such as in silico analysis, to assess the safety profile of BCBC derivatives. These computational approaches provide valuable insights into potential adverse effects .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide is the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide interacts with the GABAA receptor, docking into the binding pocket of the receptor
Pharmacokinetics
Computational studies suggest that its bioavailability and drug-likeness are acceptable but may require future optimization .
Result of Action
It has been suggested that the compound has anxiolytic and skeletal muscle relaxant activity .
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClNO2/c27-22-15-16-24(23(17-22)25(29)20-9-5-2-6-10-20)28-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSKUPRMCQBIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide |
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